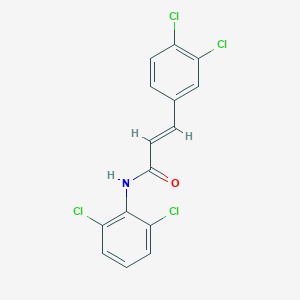![molecular formula C25H18Br3ClN2O3 B329916 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps, including halogenation, condensation, and cyclization reactions. The specific synthetic route may vary, but a common approach involves the following steps:
Halogenation: Introduction of bromine atoms into the phenyl and benzylidene rings.
Condensation: Formation of the benzylidene group through a condensation reaction with an aldehyde.
Cyclization: Formation of the pyrazolone ring through cyclization of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce dehalogenated derivatives.
科学研究应用
1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE include other halogenated pyrazolones and benzylidene derivatives. These compounds share structural similarities but may differ in their specific functional groups and halogenation patterns.
Uniqueness
The uniqueness of this compound lies in its combination of multiple halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C25H18Br3ClN2O3 |
|---|---|
分子量 |
669.6 g/mol |
IUPAC 名称 |
(4Z)-2-(4-bromophenyl)-4-[[2,3-dibromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C25H18Br3ClN2O3/c1-14-19(25(32)31(30-14)18-9-7-17(26)8-10-18)11-16-12-21(33-2)24(23(28)22(16)27)34-13-15-5-3-4-6-20(15)29/h3-12H,13H2,1-2H3/b19-11- |
InChI 键 |
XDVYJIHGEXYGJS-ODLFYWEKSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3Cl)OC)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-(3-{[(4-methoxybenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B329834.png)
![Methyl 4-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B329835.png)

![3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
![3-(2,4-dichlorophenyl)-N-(2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B329839.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B329840.png)
![N-[4-(diethylamino)phenyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B329841.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B329844.png)

![METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B329848.png)
![N-{2-methyl-5-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B329849.png)
![N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE](/img/structure/B329852.png)
![Methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329854.png)
![4-(dimethylamino)-N-(4-{[4-(dimethylamino)benzoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B329855.png)
